3-bromoacenaphtho[1,2-b]quinoxaline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromoacenaphtho[1,2-b]quinoxaline typically involves the bromination of acenaphthoquinoxaline. One common method includes the reaction of acenaphthoquinoxaline with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-bromoacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acenaphthoquinoxalines, while oxidation and reduction can lead to different quinoxaline derivatives .
Scientific Research Applications
3-bromoacenaphtho[1,2-b]quinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromoacenaphtho[1,2-b]quinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound can bind to specific proteins, affecting their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Methylacenaphtho[1,2-b]quinoxaline
- 9-Nitroacenaphtho[1,2-b]quinoxaline
- 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
Uniqueness
3-bromoacenaphtho[1,2-b]quinoxaline is unique due to its bromine substitution, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its non-brominated counterparts.
Properties
Molecular Formula |
C18H9BrN2 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
3-bromoacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C18H9BrN2/c19-13-9-8-12-16-10(13)4-3-5-11(16)17-18(12)21-15-7-2-1-6-14(15)20-17/h1-9H |
InChI Key |
HWGCZFYFWKIEAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=N2 |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
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